molecular formula C14H16ClN3O2 B15103754 6-chloro-N-[2-(dimethylamino)ethyl]-4-hydroxyquinoline-3-carboxamide

6-chloro-N-[2-(dimethylamino)ethyl]-4-hydroxyquinoline-3-carboxamide

Cat. No.: B15103754
M. Wt: 293.75 g/mol
InChI Key: XRNROLZAINIXSY-UHFFFAOYSA-N
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Description

6-Chloro-N-[2-(dimethylamino)ethyl]-4-hydroxyquinoline-3-carboxamide is a synthetic quinoline derivative characterized by:

  • Quinoline core: A bicyclic aromatic system with nitrogen at position 1.
  • Substituents: Chlorine at position 5. Hydroxy group at position 2. Carboxamide group at position 3, linked to a dimethylaminoethyl side chain. This compound exhibits notable antimalarial and antiviral activities, attributed to its optimized solubility (via the dimethylaminoethyl group) and target-binding kinetics .

Properties

Molecular Formula

C14H16ClN3O2

Molecular Weight

293.75 g/mol

IUPAC Name

6-chloro-N-[2-(dimethylamino)ethyl]-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C14H16ClN3O2/c1-18(2)6-5-16-14(20)11-8-17-12-4-3-9(15)7-10(12)13(11)19/h3-4,7-8H,5-6H2,1-2H3,(H,16,20)(H,17,19)

InChI Key

XRNROLZAINIXSY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CNC2=C(C1=O)C=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(dimethylamino)ethyl]-4-hydroxyquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Attachment of the Dimethylaminoethyl Side Chain: The dimethylaminoethyl side chain can be attached through a nucleophilic substitution reaction using 2-dimethylaminoethyl chloride hydrochloride.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(dimethylamino)ethyl]-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products Formed

    Oxidation: Formation of quinoline ketones

    Reduction: Formation of quinoline amines

    Substitution: Formation of substituted quinoline derivatives

Scientific Research Applications

6-chloro-N-[2-(dimethylamino)ethyl]-4-hydroxyquinoline-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(dimethylamino)ethyl]-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. One of the primary mechanisms is its ability to intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can inhibit topoisomerase enzymes, leading to the accumulation of DNA breaks and ultimately cell death. These properties make it a promising candidate for anticancer and antimicrobial therapies.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural variations and biological activities of analogous quinoline derivatives:

Compound Name Structural Features Biological Activity Key Differences vs. Target Compound Reference
6-Chloro-N-[2-(dimethylamino)ethyl]-4-hydroxyquinoline-3-carboxamide 6-Cl, 4-OH, 3-carboxamide with dimethylaminoethyl chain Antimalarial, antiviral Reference compound
7-Chloro-N-[2-(dimethylamino)ethyl]-4-hydroxyquinoline-3-carboxamide 7-Cl instead of 6-Cl; same dimethylaminoethyl chain Potent antimalarial, moderate antiviral Chlorine position shifts activity profile
6-Chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide Pyridin-4-yl group replaces dimethylaminoethyl Cancer therapy, enzyme inhibition Altered solubility and target specificity
Chloroquine Quinoline core with diethylaminomethyl side chain; no carboxamide Antimalarial, antiviral Lacks 4-OH and carboxamide; different mechanism
8-Chloro-6-methylquinoline-3-carboxamide 8-Cl, 6-methyl, 3-carboxamide; no dimethylaminoethyl Antimicrobial, antiviral Methyl substituent reduces solubility
6-Chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide 6-Cl, 4-ethoxy, 2-carboxamide; bulky methoxyphenyl group Antimicrobial, anticancer Ethoxy and methoxyphenyl alter pharmacokinetics

Key Findings from Comparative Studies

Role of Chlorine Position :

  • 6-Chloro (target compound): Enhances antiviral activity by modulating interactions with viral proteases .
  • 7-Chloro (): Prioritizes antimalarial efficacy due to improved binding to Plasmodium enzymes .

Impact of Side Chains: Dimethylaminoethyl group: Increases solubility and bioavailability compared to pyridyl or methyl groups (e.g., vs. 6) . Bulkier substituents (e.g., methoxyphenyl in ): Reduce membrane permeability but enhance target specificity in cancer cells .

Functional Group Synergy :

  • The 4-hydroxy-3-carboxamide motif common to many analogs (e.g., ) is critical for hydrogen bonding with biological targets, such as malaria parasite lactate dehydrogenase .
  • Ethyl carboxylate derivatives (e.g., ) lack the carboxamide’s hydrogen-bonding capacity, resulting in lower potency .

Biological Activity

6-chloro-N-[2-(dimethylamino)ethyl]-4-hydroxyquinoline-3-carboxamide is a synthetic compound belonging to the class of 4-hydroxyquinoline derivatives. This compound has garnered attention for its promising biological activities, particularly in the fields of antimicrobial and antimalarial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • A chloro substituent at the 6-position.
  • A dimethylamino ethyl group at the nitrogen atom.
  • A hydroxy group at the 4-position of the quinoline ring.
  • A carboxamide functional group.

This unique combination of functional groups contributes to its biological activity and solubility properties.

Antimicrobial Activity

Research indicates that derivatives of 4-hydroxyquinoline-3-carboxamide exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0048 mg/mL
Staphylococcus aureus0.0098 mg/mL
Candida albicans0.039 mg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Antimalarial Activity

The compound has also been studied for its antimalarial properties. Research shows that derivatives similar to this compound exhibit multistage activity against Plasmodium species, which are responsible for malaria. In vivo studies have demonstrated potent efficacy, with some compounds achieving complete cures in animal models at low dosages.

Case Study: Efficacy Against Malaria
In a study involving animal models infected with Plasmodium berghei, administration of the compound resulted in a significant reduction in parasitemia levels compared to control groups. The study highlighted that treatment with low doses led to complete clearance of parasites within a week, indicating strong antimalarial potential.

The proposed mechanism of action for this compound involves interference with critical biological processes in target organisms. For instance, it may inhibit nucleic acid synthesis or disrupt cellular membrane integrity, leading to cell death.

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